N-Cyclohexyl-N'-phenyl-p-phenylenediamine chemical properties
N-Cyclohexyl-N'-phenyl-p-phenylenediamine chemical properties
An In-depth Technical Guide on the Core Chemical Properties of N-Cyclohexyl-N'-phenyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) is a versatile chemical compound primarily utilized in the rubber industry as a potent antioxidant and antiozonant.[1] Its protective properties are crucial in preventing the degradation of polymeric materials, thereby extending the service life of products such as tires, hoses, and cables. This technical guide provides a comprehensive overview of the core chemical properties of CPPD, including its synthesis, mechanism of action, and key physical and chemical characteristics. While CPPD is noted as a dermatological sensitizer and allergen, its primary application is in industrial materials science rather than as a therapeutic agent.[1][2]
Data Presentation
The fundamental chemical and physical properties of N-Cyclohexyl-N'-phenyl-p-phenylenediamine are summarized in the tables below for easy reference and comparison.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | N-Cyclohexyl-N'-phenyl-p-phenylenediamine | [2] |
| Synonyms | CPPD, Flexzone 6H, Vulkacit 4010, Antioxidant 4010 | [2] |
| CAS Number | 101-87-1 | [1][3] |
| Molecular Formula | C₁₈H₂₂N₂ | [1][3] |
| Molecular Weight | 266.38 g/mol | [3] |
| Appearance | Dark brown to very dark brown solid | ChemicalBook |
Table 2: Physical Properties
| Property | Value | Source |
| Melting Point | 118-119 °C | ChemicalBook |
| Boiling Point | ~399.58 °C (rough estimate) | ChemicalBook |
| Solubility | Slightly soluble in chloroform and methanol; insoluble in water. | ChemicalBook,[3] |
| pKa | 6.40 ± 0.20 (Predicted) | ChemicalBook |
Table 3: Spectroscopic Data
While detailed spectral analyses with peak assignments for N-Cyclohexyl-N'-phenyl-p-phenylenediamine are not extensively available in the public domain, the following information has been noted:
| Spectrum Type | Data Availability | Source |
| ¹H NMR | Data not readily available in public databases. | |
| ¹³C NMR | A spectrum is available on PubChem. | [2] |
| Infrared (IR) | An IR spectrum is available in the NIST Chemistry WebBook. | [4] |
| UV-Vis | Data not readily available in public databases. A UV-Vis spectrum for the related compound p-Phenylenediamine is available for reference. | [5] |
Experimental Protocols
The synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine is primarily achieved through two established routes. While detailed, step-by-step laboratory protocols with specific reagent quantities and reaction conditions are not publicly available, the general methodologies are described below.
Synthesis via Reductive Amination of 4-Aminodiphenylamine
This is one of the main industrial methods for synthesizing CPPD. The overall reaction involves the condensation of 4-aminodiphenylamine with cyclohexanone to form a Schiff base intermediate, which is then reduced to the final product.
General Procedure:
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Reaction Setup: 4-Aminodiphenylamine and cyclohexanone are reacted in the presence of a suitable solvent and a catalyst.
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Formation of Schiff Base: The initial reaction is a condensation to form an imine (Schiff base).
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Reduction: A reducing agent is introduced to reduce the imine to the secondary amine, yielding N-Cyclohexyl-N'-phenyl-p-phenylenediamine.
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Purification: The final product is purified, typically through recrystallization, to remove any unreacted starting materials and byproducts.
Synthesis via Condensation of N-phenylquinoneimine with Cyclohexylamine
An alternative synthetic route involves the reaction of N-phenylquinoneimine with cyclohexylamine.
General Procedure:
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Reaction: N-phenylquinoneimine is reacted directly with cyclohexylamine in a suitable solvent.
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Purification: The resulting N-Cyclohexyl-N'-phenyl-p-phenylenediamine is then purified from the reaction mixture.
Mandatory Visualization
Antioxidant and Antiozonant Mechanism of Action
N-Cyclohexyl-N'-phenyl-p-phenylenediamine protects polymeric materials through a mechanism involving the scavenging of free radicals and reaction with ozone. A study has shown that CPPD exhibits significantly less reactivity with ozone compared to other p-phenylenediamines like N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD).
Caption: Antioxidant and antiozonant mechanism of CPPD.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine via the reductive amination pathway.
Caption: General workflow for CPPD synthesis.
Safety and Handling
N-Cyclohexyl-N'-phenyl-p-phenylenediamine is classified as a skin sensitizer and can cause serious eye irritation. It is also considered toxic to aquatic life with long-lasting effects. When handling this chemical, appropriate personal protective equipment, including gloves and eye protection, should be worn. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
N-Cyclohexyl-N'-phenyl-p-phenylenediamine is a commercially significant chemical with well-established applications as an antioxidant and antiozonant in the polymer industry. Its synthesis is primarily based on reductive amination or condensation reactions. While its general chemical and physical properties are well-documented, detailed spectroscopic and quantitative antioxidant data are not widely available in public literature. Further research in these areas would provide a more complete understanding of this important industrial chemical.
References
- 1. N-Cyclohexyl-N'-phenyl-p-phenylenediamine | 101-87-1 [chemicalbook.com]
- 2. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. N-phenyl n'-cyclohexyl p-phenylene diamine [webbook.nist.gov]
- 5. UV-Vis Spectrum of p-Phenylenediamine | SIELC Technologies [sielc.com]
